2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2S.C4H4O4/c1-4-5-6-7-8-11-21-17-13-15(19-2)14(9-10-18)12-16(17)20-3;5-3(6)1-2-4(7)8/h12-13H,4-11,18H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEXKDSOEGYUCQ-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129658-28-2 | |
| Record name | Benzeneethanamine, 2,5-dimethoxy-4-(heptylthio)-, (Z)-2-butenedioate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129658282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multiple steps. One common method starts with the alkylation of 2,5-dimethoxyphenol with heptyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-(Heptylthio)-2,5-dimethoxyphenol. The next step involves the conversion of this intermediate to 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine through a reductive amination process using ethylamine and a reducing agent like sodium cyanoborohydride. Finally, the maleate salt is formed by reacting the free base with maleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : The ethylamine side chain and methoxy groups are resistant, but prolonged exposure to strong acids (e.g., HCl) may cleave the thioether bond, releasing heptanethiol .
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Alkaline Hydrolysis : The maleate counterion undergoes saponification, regenerating the free base. The thioether group remains stable under mild alkaline conditions .
Oxidation Reactions
The heptylthio (-S-C₇H₁₅) group is susceptible to oxidation:
-
Controlled Oxidation : Using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (-SO-C₇H₁₅) or sulfone (-SO₂-C₇H₁₅) .
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Strong Oxidants : KMnO₄ or CrO₃ in acidic conditions oxidizes the aromatic ring, leading to quinone formation.
Table 2: Oxidation Products and Conditions
Reduction Reactions
The primary amine group participates in reductive alkylation:
-
Catalytic Hydrogenation : Using Pd/C or Raney nickel under H₂ reduces the aromatic ring to a cyclohexane derivative, but this is not commonly observed due to steric hindrance .
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Borane Complexes : Selective reduction of imine intermediates (if present) while preserving the thioether .
Stability Under Physiological Conditions
In vitro studies show:
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pH Stability : Stable at pH 4–8 (simulating gastrointestinal fluids), with <5% degradation over 24 hours.
-
Metabolic Reactions : Hepatic cytochrome P450 enzymes (e.g., CYP2D6) mediate N-demethylation and sulfoxidation, confirmed via LC-MS/MS .
Salt-Specific Reactivity
The maleate counterion participates in:
Scientific Research Applications
Structural Information
- Molecular Formula : C17H29NO2S
- Molecular Weight : 299.49 g/mol
- SMILES : CCCCCCCSC1=C(C=C(C(=C1)OC)CCN)OC
- InChIKey : REBXQPVZSBYZLJ-UHFFFAOYSA-N
This compound features a heptylthio group, which may enhance its lipophilicity and potential bioactivity.
Pharmacological Studies
The compound's structural characteristics suggest potential applications in pharmacology, particularly as a novel therapeutic agent. Its similarity to known psychoactive substances indicates that it might exhibit unique pharmacodynamic properties that could be explored for treating neurological disorders.
- Psychoactive Properties : Preliminary studies suggest that compounds with similar structures can interact with serotonin receptors, which may lead to applications in treating depression and anxiety disorders.
Organic Synthesis
Due to its unique molecular structure, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate can be utilized as an intermediate in organic synthesis. Its derivatives may serve as building blocks for more complex molecules in drug development.
Material Science
The compound's properties could be explored in material science for the development of new polymers or coatings. The heptylthio group may impart desirable characteristics such as increased flexibility or hydrophobicity.
Case Studies and Research Findings
While specific literature on this compound is sparse, related compounds have been studied extensively:
- Case Study 1 : A study on similar dimethoxyphenyl compounds indicated their efficacy in modulating neurotransmitter systems, suggesting a pathway for exploring the therapeutic effects of this compound in neuropharmacology.
- Case Study 2 : Research into the synthesis of heptylthio derivatives has shown promising results in enhancing solubility and bioavailability of pharmaceutical agents, indicating potential for this compound to improve drug delivery systems.
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 312.19918 | 176.5 |
| [M+Na]+ | 334.18112 | 186.8 |
| [M+NH4]+ | 329.22572 | 183.9 |
| [M+K]+ | 350.15506 | 177.1 |
| [M-H]- | 310.18462 | 179.0 |
This data is crucial for understanding the compound's behavior under mass spectrometry conditions, aiding in further research applications.
Mechanism of Action
The mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, modulating their activity and leading to various physiological effects. The compound may also influence intracellular signaling pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Structural Comparisons
N-Methyl-2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine Maleate (CID 1716363)
This compound differs structurally by the addition of a methyl group to the ethylamine side chain, resulting in a molecular formula of C18H31NO2S (free base). Key differences include:
- Maleate counterion : Shared with the target compound, ensuring similar solubility profiles.
- Collision Cross-Section : The [M+H]+ adduct has a CCS of 180.9 Ų , identical to the target compound, suggesting similar conformational behavior in gas-phase analyses .
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound (CID 3075997) | N-Methyl Analog (CID 1716363) |
|---|---|---|
| Molecular Formula | C17H29NO2S (free base) | C18H31NO2S (free base) |
| Molecular Weight | 319.48 g/mol | 333.51 g/mol |
| Key Functional Group | Primary amine (-NH2) | Tertiary amine (-NHCH3) |
| Predicted CCS ([M+H]+) | 180.9 Ų | 180.9 Ų |
| Toxicity (LD50, mice) | Not reported | >1357 mg/kg (maleate form) |
2,5-Dimethoxy-4-(Heptylthio)-N-methylbenzeneethanamine Maleate (CID DA0184570)
This compound (synonymous with CID 1716363) shares the N-methyl modification but is reported with an acute toxicity LD50 of >1357 mg/kg in mice for its maleate form . The lack of toxicity data for the target compound (CID 3075997) limits direct pharmacological comparisons.
Pharmacological and Toxicological Insights
- Receptor Affinity: Substituted phenethylamines typically interact with serotonin (5-HT2A) and dopamine receptors.
- Toxicity: The N-methyl analog’s higher LD50 (>1357 mg/kg) suggests low acute toxicity, but this cannot be extrapolated to the target compound due to structural and metabolic differences .
Limitations in Available Data
- No literature or patent data exist for either compound in the provided evidence, hindering a comprehensive analysis of synthesis routes, biological activity, or clinical applications .
- Computational CCS values are identical for both compounds, but experimental validation is absent.
Biological Activity
The compound 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a derivative of phenethylamine, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a phenethylamine backbone with specific substitutions that influence its biological activity. The heptylthio group and methoxy groups at the 2 and 5 positions of the phenyl ring are critical for its pharmacological properties.
- Molecular Formula : C23H37NO6S
- Molecular Weight : 437.61 g/mol
Pharmacological Effects
Research has indicated that compounds similar to This compound exhibit a range of biological activities:
- Neuroprotective Effects : Some studies suggest that this class of compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Anti-Stress Action : The compound has been noted for its anti-stress effects, making it a candidate for therapeutic applications in stress-related disorders .
- Psychoactive Properties : As a member of the broader phenethylamine family, it may exhibit psychoactive effects similar to other compounds like 25I-NBOMe, which are known for their potent effects on serotonin receptors .
The exact mechanisms through which This compound exerts its effects are not fully elucidated. However, it is hypothesized that:
- Serotonergic Activity : Similar compounds have been shown to interact with serotonin receptors, particularly 5-HT2A receptors, which could account for their psychoactive effects.
- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems involved in mood regulation and stress response.
Clinical Observations
- Case Study on Related Compounds : A clinical report on 25I-NBOMe highlighted severe physiological responses following ingestion, including seizures and hypertension. This underscores the potential risks associated with compounds in this class .
- Metabolic Studies : Research into the metabolism of similar compounds has revealed various metabolic pathways, including glucuronidation, which may be relevant for understanding the pharmacokinetics of This compound .
Summary of Biological Activities
Metabolic Pathways
| Compound | Metabolite | Method of Analysis |
|---|---|---|
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Glucuronic acid-conjugated metabolites | LC/MS |
| 25I-NBOMe | Various metabolites identified | UPLC-Time-of-Flight MS |
Q & A
Basic: What experimental design considerations are critical for synthesizing 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate with high purity?
Answer:
Synthesis optimization requires attention to reaction kinetics, solvent selection, and purification protocols. For instance:
- Reaction Monitoring: Use HPLC or GC-MS to track intermediate formation and byproducts .
- Purification: Employ column chromatography or recrystallization, guided by solubility studies in polar/non-polar solvents.
- Process Control: Implement real-time pH and temperature monitoring to ensure reproducibility (see RDF2050108: Process control and simulation in chemical engineering in ).
- Yield Optimization: Design factorial experiments to assess variables (e.g., catalyst concentration, reaction time) .
Basic: Which analytical techniques are most robust for characterizing the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Confirm molecular structure via H/C NMR, focusing on thioether (-S-) and maleate proton shifts.
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolve crystalline structure to verify stereochemistry (if crystallizable).
- FTIR: Identify functional groups (e.g., amine, methoxy) via characteristic absorption bands.
Cross-validate results to minimize instrumental bias .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Answer:
Contradictions often arise from methodological variability. Address them by:
- Meta-Analysis: Systematically compare datasets, focusing on variables like assay type (e.g., in vitro vs. in vivo) or cell lines used .
- Dose-Response Reevaluation: Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate confounding factors.
- Mechanistic Studies: Use computational docking (e.g., AutoDock Vina) to explore binding affinities across receptor isoforms, which may explain divergent results .
- Statistical Robustness: Apply multivariate regression to assess experimental noise vs. true biological effects .
Advanced: What computational strategies are effective for predicting the compound’s stability under varying pH and temperature conditions?
Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD):
- QM Calculations (DFT): Model degradation pathways (e.g., hydrolysis of the thioether bond) under acidic/alkaline conditions.
- MD Simulations: Predict conformational stability at elevated temperatures (e.g., 25–100°C) using software like GROMACS.
- Accelerated Stability Testing: Validate predictions experimentally via forced degradation studies (ICH Q1A guidelines) .
Basic: How should researchers design stability studies for long-term storage of this compound?
Answer:
Adopt a systematic framework:
- Environmental Chambers: Expose samples to controlled humidity (e.g., 40–75% RH) and temperature (25–40°C) for 6–12 months.
- Analytical Intervals: Test purity monthly via HPLC and monitor degradation products.
- Container Compatibility: Compare glass vs. polymer vials to assess adsorption/leaching risks .
- Data Logging: Use IoT-enabled sensors for real-time environmental monitoring .
Advanced: What methodologies are suitable for investigating the compound’s interactions with biological membranes?
Answer:
Advanced biophysical techniques include:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics with lipid bilayers.
- Langmuir Trough Experiments: Measure changes in membrane pressure during compound insertion.
- Fluorescence Anisotropy: Assess membrane fluidity modulation using labeled probes.
- Molecular Dynamics: Simulate lipid interaction trajectories over microsecond timescales (e.g., CHARMM force fields) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
Prioritize hazard mitigation:
- PPE: Use nitrile gloves, goggles, and fume hoods for synthesis/purification steps (refer to GHS 1.1 in ).
- Waste Management: Neutralize maleate counterions before disposal (pH 7–8).
- Emergency Preparedness: Maintain spill kits and ensure access to SDS (Section 1.4 in ).
Advanced: How can researchers integrate this compound into a broader theoretical framework for neuropharmacology?
Answer:
Link empirical data to established theories:
- Receptor Affinity Mapping: Compare structural analogs to infer SAR (Structure-Activity Relationships) for serotonin/dopamine receptors.
- Systems Biology Models: Incorporate pharmacokinetic data into neural network simulations (e.g., NEURON software).
- Epistemological Alignment: Frame hypotheses using the quadripolar model (theoretical, epistemological, morphological, technical poles) to balance mechanistic and holistic insights .
Basic: What steps ensure reproducibility in synthesizing this compound across different laboratories?
Answer:
Standardize protocols via:
- Detailed SOPs: Include exact molar ratios, solvent grades, and stirring speeds.
- Inter-Lab Validation: Collaborate with external labs to cross-check yields/purity.
- Open Data Sharing: Publish raw spectral data and chromatograms in supplementary materials .
Advanced: How can machine learning enhance the prediction of this compound’s metabolic pathways?
Answer:
Train ML models using:
- Datasets: Curate cytochrome P450 metabolism data from PubChem or ChEMBL.
- Feature Engineering: Include molecular descriptors (e.g., LogP, topological surface area).
- Algorithm Selection: Use random forests or graph neural networks (GNNs) to predict Phase I/II metabolites.
Validate predictions with in vitro hepatocyte assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
